molecular formula C7H8N4OS B12630717 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one CAS No. 1196156-34-9

2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one

Cat. No.: B12630717
CAS No.: 1196156-34-9
M. Wt: 196.23 g/mol
InChI Key: WRLXYIJEZRRVHH-UHFFFAOYSA-N
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Description

This heterocyclic compound belongs to the pyrazolo[1,5-a][1,3,5]triazine family, characterized by a fused pyrazole-triazine core. The presence of a thioxo group at position 2 and dimethyl substituents at positions 7 and 8 distinguishes it structurally. Its synthesis typically involves cyclization of 5-aminopyrazole derivatives with ethoxycarbonyl isothiocyanate, followed by S-methylation or chlorination to generate analogs . The compound’s tautomeric forms (keto-enolic equilibria) have been confirmed via NMR and IR spectroscopy, favoring the pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one form .

Properties

CAS No.

1196156-34-9

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

7,8-dimethyl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C7H8N4OS/c1-3-4(2)10-11-5(3)8-6(13)9-7(11)12/h10H,1-2H3,(H,9,12,13)

InChI Key

WRLXYIJEZRRVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN2C1=NC(=S)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Solubility
Target Compound 7,8-dimethyl, 2-thioxo ~210.26* N/A Limited data
7-Methylpyrazolo[1,5-a]-1,3,5-triazin-4(1H)-one 7-methyl, 4-oxo 150.14 299 Low (hydrophobic)
8-Isopropyl-2-thioxo analog (CAS 1453186-94-1) 8-isopropyl, 2-thioxo 210.26 N/A Insoluble in water
2-(Methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one 2-methylthio, 7/8-substituted Variable N/A Improved solubility in organic solvents

*Calculated based on .

  • Dimethyl groups at positions 7 and 8 increase steric hindrance, reducing reactivity compared to smaller substituents (e.g., isopropyl in CAS 1453186-94-1) .

Industrial and Academic Relevance

  • Cost and Availability : The target compound is priced at ~$1,778/g (similar to 8-isopropyl analog), reflecting its niche research applications .
  • Scalability : Microwave-assisted protocols () offer academic labs cost-effective access, while industrial synthesis prioritizes safety (e.g., avoiding POCl3) .

Biological Activity

2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a compound belonging to the pyrazolo[1,5-a][1,3,5]triazine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular structure of 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one can be represented as follows:

C8H10N4S\text{C}_8\text{H}_{10}\text{N}_4\text{S}

This compound features a thioxo group and a pyrazolo-triazine core that are pivotal for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibit significant anticancer properties. Notably:

  • Thymidine Phosphorylase Inhibition : Compounds in this class inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. Inhibition of TP leads to reduced tumor proliferation and angiogenesis .
  • Cytotoxicity : Studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds have been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells with promising results .

Antimicrobial Activity

The thioxopyrazolo-triazine derivatives have also been investigated for their antimicrobial properties:

  • Bacterial Targeting : These compounds show potential as antibacterial agents due to their unique structural features that inhibit bacterial growth without affecting human cells .

Anti-inflammatory Effects

Some studies suggest that these compounds may possess anti-inflammatory properties:

  • Bronchial Inflammation : The thioxo derivatives have been noted for their ability to mitigate bronchial inflammation, which is crucial in treating respiratory conditions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one:

StudyFindings
Chui et al.Developed several derivatives that exhibited varying degrees of TP inhibition; some showed significant anti-tumor activity .
Bera et al.Synthesized 19 analogues with mixed TP inhibition and antiangiogenic properties; pharmacological evaluations indicated promising results .
Zhu et al.Utilized QSAR models to correlate molecular descriptors with biological activity; findings suggested structural modifications could enhance efficacy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins:

  • Binding Affinity : Studies demonstrated good binding affinity with targets involved in cancer pathways such as EGFR/PI3K/AKT/mTOR signaling cascades . This suggests potential for therapeutic applications in oncology.

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